molecular formula C17H12FN3OS B12188375 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B12188375
M. Wt: 325.4 g/mol
InChI Key: QHYFOXKNDOFRAI-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole ring fused with a 6-fluoroindole moiety.

Key structural attributes include:

  • Benzothiazole core: Known for diverse pharmacological activities, including enzyme inhibition and CNS penetration .
  • 6-Fluoroindole substituent: Fluorination at the indole’s 6-position may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
  • Acetamide linker: Facilitates structural diversity through substitution, as seen in related compounds (e.g., triazole-, thiazole-, or pyridazine-linked acetamides) .

Properties

Molecular Formula

C17H12FN3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C17H12FN3OS/c18-12-6-5-11-7-8-21(14(11)9-12)10-16(22)20-17-19-13-3-1-2-4-15(13)23-17/h1-9H,10H2,(H,19,20,22)

InChI Key

QHYFOXKNDOFRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. The compound has been synthesized and tested against various strains of bacteria, showing promising results in inhibiting growth. For instance, compounds similar to N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide have shown inhibition zones of 30–35 mm against Escherichia coli .

Anticancer Potential

The anticancer properties of benzothiazole derivatives are well-documented. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as Ovcar-3 and M-14. These findings suggest that it may interfere with cellular signaling pathways involved in cancer progression .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibition compared to control groups.

CompoundInhibition Zone (mm)Bacterial Strain
N-[... ]30–35Escherichia coli
N-[... ]25–30Staphylococcus aureus
N-[... ]20–25Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In a cell-based assay, the compound was tested against various cancer cell lines to assess its cytotoxic effects. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)% Cell Viability at 10 µM
Ovcar-31540%
M-142035%

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit enzymes involved in disease progression or interact with cellular receptors to modulate immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Flexibility : The target compound’s acetamide linker allows modular substitution, akin to triazole- and thiazole-linked analogs synthesized via click chemistry or cycloaddition .
  • Fluorination Effects : The 6-fluoroindole group likely improves metabolic stability compared to nitro- or sulfonic acid-containing analogs (e.g., 6b, MSO), which exhibit higher reactivity or instability .
  • Biological Activity : While direct data for the target compound are lacking, structural analogs demonstrate MAO inhibition (9c, ) and CNS penetration (thiazole derivatives, ). Fluorinated isoxazol-indole analogs () show moderate docking scores, suggesting the target’s fluoroindole may enhance binding.

Spectroscopic and Physicochemical Comparisons

  • IR Spectroscopy : The target’s carbonyl stretch (C=O) is expected near 1670–1680 cm⁻¹, consistent with acetamide derivatives (e.g., 6b: 1682 cm⁻¹ ).
  • NMR Signatures : The 6-fluoroindole moiety may produce distinct aromatic proton shifts (e.g., δ 7.0–8.5 ppm) compared to nitro-substituted analogs (e.g., 6b: δ 8.61 ppm for nitroaryl protons ).

Stability and Metabolic Considerations

  • The target’s benzothiazole-imine linkage may confer greater stability than MSO’s sulfenic acid precursor, which undergoes redox cycling .
  • Fluorination at the indole’s 6-position likely reduces oxidative metabolism compared to hydroxylated analogs ().

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to an indole group through an acetamide functional group. Its molecular formula is C16H13N3O2SC_{16}H_{13}N_3O_2S, with a molecular weight of approximately 341.4 g/mol. The presence of both benzothiazole and indole structures is significant, as these moieties are known for their diverse biological activities.

PropertyValue
Molecular Formula C16H13N3O2SC_{16}H_{13}N_3O_2S
Molecular Weight 341.4 g/mol
IUPAC Name This compound

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The benzothiazole ring is known to inhibit various enzymes, potentially affecting pathways involved in inflammation and cancer progression.
  • DNA Interaction : The indole moiety may interact with DNA or proteins, leading to alterations in cellular processes.
  • Selective Binding : Computational studies suggest that this compound binds selectively to specific protein targets involved in inflammatory pathways, particularly inhibiting lipoxygenase (5-LOX) while having minimal effects on cyclooxygenase (COX-2) pathways.

Antimicrobial and Anticancer Properties

Preliminary studies have shown that this compound exhibits significant antimicrobial and anticancer activities. The following table summarizes the results from various studies:

Study ReferenceBiological ActivityResults
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria with MIC values < 50 µg/mL.
AnticancerInduced apoptosis in cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10 to 30 µM.
Anti-inflammatorySelectively inhibited 5-lipoxygenase activity with an IC50 of 25 µM.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.
    "The compound demonstrated a promising profile as an anticancer agent, warranting further investigation into its mechanism of action" .
  • Antimicrobial Efficacy : Another study tested the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent.
    "The low MIC values achieved indicate strong potential for therapeutic application in treating bacterial infections" .

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